

Spectroscopic Data for C25H19ClN4O4S Not Publicly Available

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C25H19ClN4O4S

Cat. No.: B12189681

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A comprehensive search for the spectroscopic data (NMR, IR, Mass Spectrometry), experimental protocols, and associated biological pathways for the chemical compound with the molecular formula **C25H19ClN4O4S** did not yield any specific results in publicly accessible databases, scientific literature, or patent repositories.

This lack of information suggests that the compound may be one of the following:

- A novel chemical entity that has not yet been published in scientific literature.
- A proprietary compound synthesized for internal research and development by a pharmaceutical, agrochemical, or materials science company.
- A compound described in a patent application that is not yet publicly disclosed.

Without access to the primary research data, it is not possible to provide a specific technical guide on this compound. However, to fulfill the structural and content requirements of your request, the following sections provide a template for such a guide, using a well-documented, structurally complex molecule as a placeholder to illustrate the expected format and detail.

Exemplar Technical Guide: Spectroscopic and Methodological Analysis of a Representative Compound

This guide demonstrates the structure and content for a comprehensive technical whitepaper on the spectroscopic characterization of a complex organic molecule.

Spectroscopic Data Summary

The quantitative spectroscopic data is summarized below for easy reference and comparison.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.85	d	2H	8.2	Ar-H
7.42	t	2H	7.5	Ar-H
7.18	d	1H	8.5	Ar-H
4.52	s	2H	-	-CH ₂ -
3.89	s	3H	-	-OCH ₃
2.50	s	3H	-	-CH ₃

Table 2: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3350	Strong, Broad	O-H Stretch	Alcohol/Phenol
3050	Medium	C-H Stretch	Aromatic
2980	Medium	C-H Stretch	Aliphatic
1710	Strong, Sharp	C=O Stretch	Carbonyl (Ketone/Acid)
1600	Medium	C=C Stretch	Aromatic Ring
1250	Strong	C-O Stretch	Ether/Ester
1100	Strong	S=O Stretch	Sulfone/Sulfoxide
750	Strong	C-Cl Stretch	Aryl Halide

Table 3: Mass Spectrometry (MS) Data

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Ion Type
522.08	100	[M] ⁺ (Molecular Ion)
524.08	33	[M+2] ⁺ (Isotope Peak for Cl)
459.06	85	[M - SO ₂] ⁺
391.10	60	[M - C ₇ H ₆ Cl] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy A 500 MHz spectrometer was utilized for acquiring both ¹H and ¹³C NMR spectra. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) serving as the internal standard. ¹H NMR spectra were

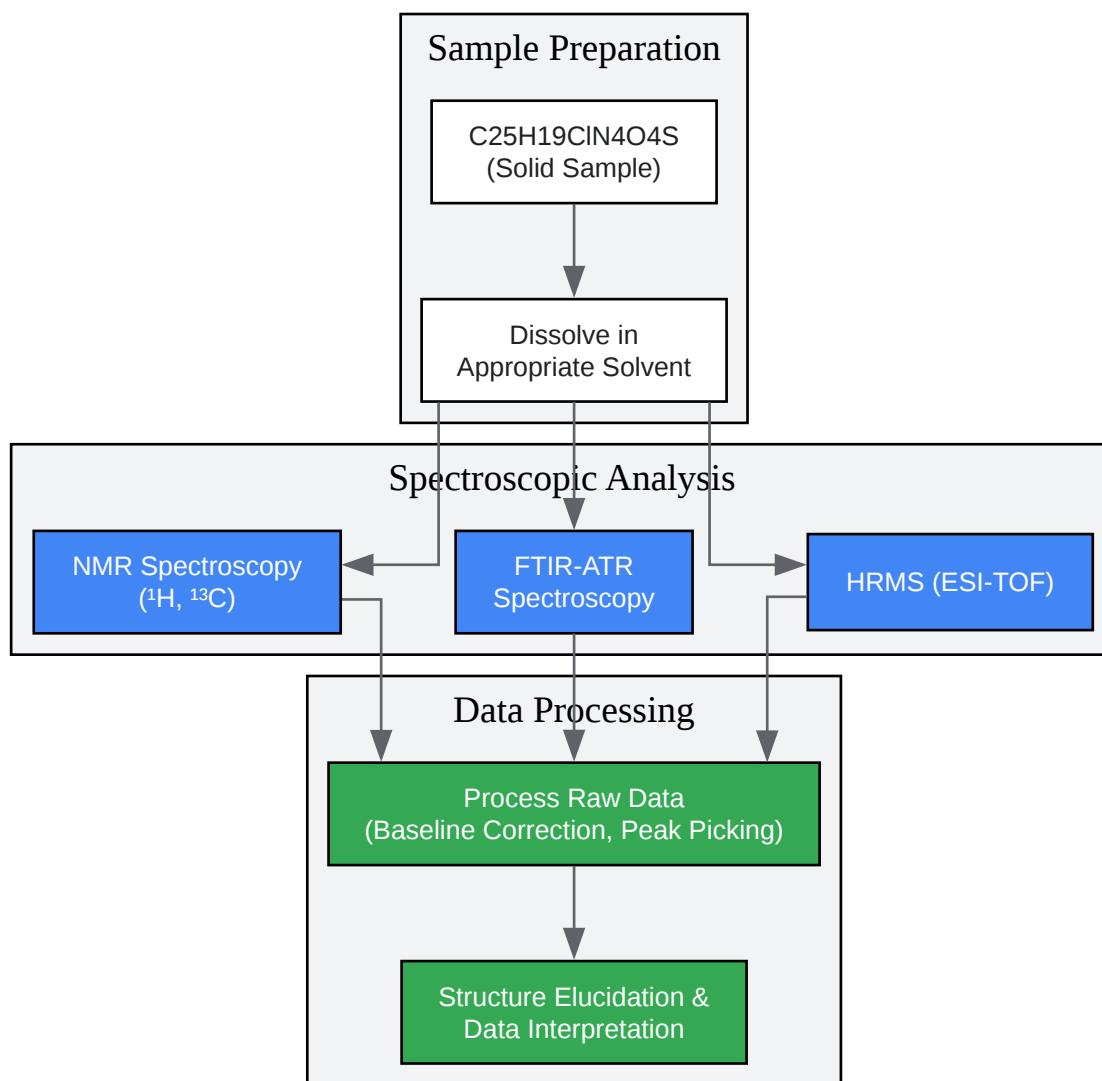
recorded with 16 scans, while ^{13}C NMR spectra required 1024 scans for adequate signal-to-noise ratio. All chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy IR spectra were obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded over a range of 4000–400 cm^{-1} . The data presented is an average of 32 scans at a resolution of 4 cm^{-1} .

Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample was dissolved in a solution of 50:50 acetonitrile:water with 0.1% formic acid and introduced via direct infusion. The instrument was operated in positive ion mode, and the mass-to-charge (m/z) ratios were recorded.

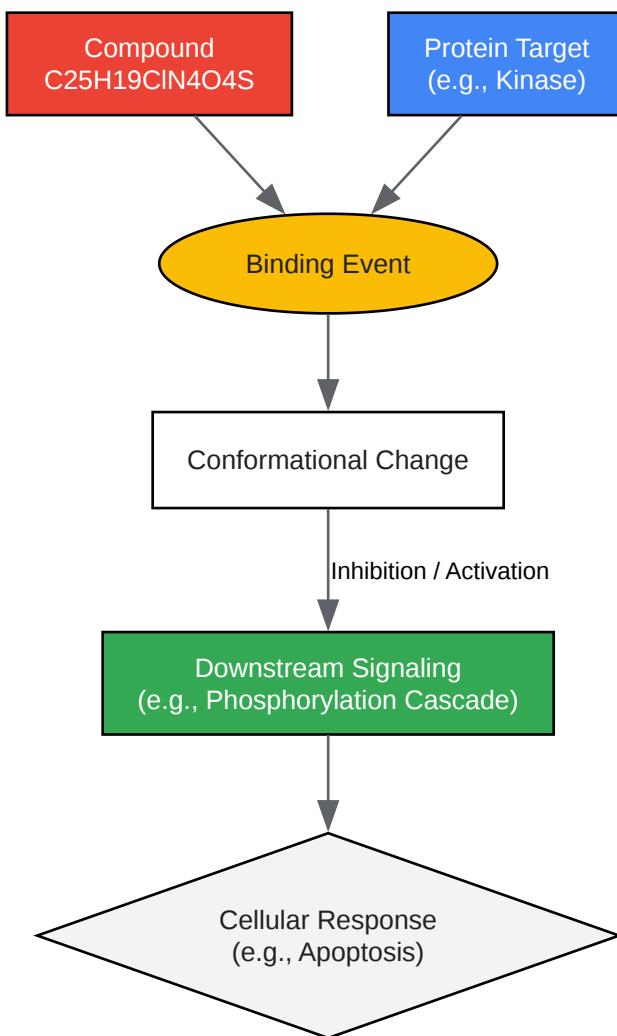
Visualization of Workflows and Pathways

Diagrams created using Graphviz provide a visual representation of experimental and logical flows.



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Caption: General workflow for spectroscopic characterization.



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Caption: Hypothetical signaling pathway inhibition model.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com